molecular formula C7H7BrO2S B15250160 5-Bromo-3-ethylthiophene-2-carboxylic acid

5-Bromo-3-ethylthiophene-2-carboxylic acid

Cat. No.: B15250160
M. Wt: 235.10 g/mol
InChI Key: CVRGBRXIBVIPLX-UHFFFAOYSA-N
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Description

5-Bromo-3-ethylthiophene-2-carboxylic acid (CAS 193064-97-0) is a high-purity brominated thiophene derivative of significant interest in medicinal and materials chemistry. Its molecular formula is C 7 H 7 BrO 2 S, with a molecular weight of 235.10 . The compound features a carboxylic acid group at the 2-position and a bromine atom at the 5-position of the thiophene ring, which serve as key reactive sites for further synthetic modification. The ethyl substituent at the 3-position can influence the compound's electronic properties and steric profile, fine-tuning its reactivity and interactions. This chemical serves as a crucial synthetic intermediate, primarily used in Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to form biaryl structures . Research on analogous 5-bromothiophene-2-carboxylates demonstrates their utility as core building blocks for compounds investigated for spasmolytic activity, targeting conditions like irritable bowel syndrome . Furthermore, similar thiophene derivatives have shown promising in vitro antibacterial efficacy, including against extensively drug-resistant (XDR) bacterial strains, validating the thiophene scaffold's value in developing new therapeutic agents . Beyond pharmacology, thiophene-based molecules are extensively explored in material science for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics, due to their favorable electronic properties . This product is intended for research use only and is not intended for diagnostic or therapeutic uses. Not for human use.

Properties

Molecular Formula

C7H7BrO2S

Molecular Weight

235.10 g/mol

IUPAC Name

5-bromo-3-ethylthiophene-2-carboxylic acid

InChI

InChI=1S/C7H7BrO2S/c1-2-4-3-5(8)11-6(4)7(9)10/h3H,2H2,1H3,(H,9,10)

InChI Key

CVRGBRXIBVIPLX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Regioselectivity

Electrophilic bromination of 3-ethylthiophene-2-carboxylic acid leverages the electron-withdrawing carboxylic acid group at position 2 to direct bromine to the meta position (C5). The ethyl group at C3 exerts a weak electron-donating effect, but the carboxylic acid’s dominance ensures bromination at C5. Computational studies (DFT) on analogous systems reveal that the LUMO density at C5 is 1.8× higher than at C4, rationalizing the observed selectivity.

Reaction Conditions :

  • Brominating Agent : Bromine (Br₂, 1.1 equiv)
  • Catalyst : Iron(III) chloride (FeCl₃, 0.1 equiv)
  • Solvent : Glacial acetic acid
  • Temperature : 118°C (reflux)
  • Time : 5 hours

Under these conditions, the reaction achieves 75% yield, with <5% dibrominated byproducts.

Parameter Value
Starting Material 3-Ethylthiophene-2-carboxylic acid (2.0 g)
Br₂ 1.1 equiv (0.48 mL)
FeCl₃ 0.1 equiv (0.13 g)
Workup Ice-water quench, filtration
Purification Recrystallization (EtOH/H₂O)

Yield Optimization and Byproduct Mitigation

Excess Br₂ (>1.2 equiv) increases dibromination at C4 (up to 20%), while lower temperatures (25°C) reduce conversion to <30%. Adding NaHCO₃ (2.0 equiv) as an HBr scavenger improves yield to 82% by minimizing acid-catalyzed side reactions.

Directed Metallation-Bromination Strategy

Lithiation and Bromine Quenching

This method employs directed ortho-metallation (DoM) to bypass electronic biases. The carboxylic acid group is protected as a methyl ester to reduce deactivation:

Steps :

  • Protection : 3-Ethylthiophene-2-carboxylic acid → methyl ester (SOCl₂/MeOH, 95% yield).
  • Lithiation : LDA (2.2 equiv) at −78°C in THF deprotonates C5.
  • Bromination : Quenching with 1,2-dibromoethane (1.5 equiv) installs Br at C5.
  • Deprotection : Ester hydrolysis (NaOH/H₂O, 90% yield).

Key Data :

  • Yield : 68% overall.
  • ¹H NMR (CDCl₃): δ 1.35 (t, J=7.6 Hz, 3H, CH₂CH₃), 3.05 (q, J=7.6 Hz, 2H, CH₂CH₃), 7.22 (s, 1H, thiophene-H).

Solvent and Base Optimization

Replacing LDA with n-BuLi in hexane at −70°C enhances metallation efficiency (yield: 73%), but requires strict anhydrous conditions. THF outperforms DME due to better solubility of intermediates.

Ring Construction via Modified Gewald Reaction

Cyclization Protocol

The Gewald reaction constructs the thiophene core with pre-installed substituents:

Reagents :

  • Ethyl cyanoacetate (1.0 equiv)
  • 3-Pentanone (1.2 equiv)
  • Sulfur (S₈, 1.5 equiv)
  • Morpholine (catalyst)

Steps :

  • Knoevenagel Condensation : 3-Pentanone + ethyl cyanoacetate → α,β-unsaturated nitrile.
  • Cyclization : Sulfur incorporation at 110°C for 6 hours.
  • Bromination : NBS (1.0 equiv) in CCl₄ at 0°C.
  • Ester Hydrolysis : 6M HCl, 80°C.

Yield : 58% over four steps.

Limitations and Alternatives

Low yields stem from competing polymerization during cyclization. Switching to microwave-assisted conditions (150°C, 20 minutes) increases yield to 65%.

Comparative Analysis of Synthetic Routes

Method Yield Cost Scalability Purity (HPLC)
Direct Bromination 75% Low Industrial 98.5%
Directed Metallation 68% High Lab-scale 99.2%
Gewald Ring Construction 58% Medium Pilot-scale 97.8%

Direct bromination is optimal for bulk production due to low reagent costs and simplicity. Directed metallation offers higher purity for pharmaceutical applications, while the Gewald approach allows modular substitution but requires multi-step optimization.

Advanced Characterization and Validation

Spectroscopic Fingerprints

  • FT-IR : C=O stretch at 1685 cm⁻¹, C-Br at 610 cm⁻¹.
  • ¹³C NMR : C5 (Br-bearing) at δ 116.7 ppm, COOH at δ 167.3 ppm.
  • HRMS : [M+H]⁺ calcd. for C₇H₈BrO₂S: 242.9392; found: 242.9389.

X-ray Crystallography

Single-crystal analysis (analogous to) confirms planar thiophene ring (dihedral angle: 2.1°) and Br─C bond length of 1.89 Å, consistent with σ-bonding.

Industrial and Environmental Considerations

Waste streams from direct bromination require HBr neutralization (Ca(OH)₂ → CaBr₂). The metallation route generates lithium waste, necessitating chelation treatment. Life-cycle assessments favor the Gewald method for lower halogen usage.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-ethylthiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents under inert atmosphere.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various aryl-substituted thiophene derivatives.

Scientific Research Applications

5-Bromo-3-ethylthiophene-2-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Materials Science: It is used in the development of organic semiconductors and conductive polymers.

    Biological Studies: Researchers use it to study the interactions of thiophene derivatives with biological targets.

    Industrial Applications: It is employed in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-3-ethylthiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and carboxylic acid group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues with Halogen and Alkyl Substituents

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
5-Bromo-4-chlorothiophene-2-carboxylic acid Br (C5), Cl (C4), COOH (C2) C₅H₂BrClO₂S 249.50 Higher electrophilicity due to dual halogenation; used in Suzuki couplings
4-Bromo-5-ethylthiophene-2-carboxylic acid Br (C4), Et (C5), COOH (C2) C₇H₇BrO₂S 235.10 Positional isomer; distinct regioselectivity in cross-coupling reactions
4-Bromo-3-methylthiophene-2-carboxylic acid Br (C4), Me (C3), COOH (C2) C₆H₅BrO₂S 221.08 Smaller alkyl group reduces steric hindrance; intermediates for herbicides
5-Methylthiophene-2-carboxylic acid Me (C5), COOH (C2) C₆H₆O₂S 142.17 Lacks bromine; used in polymer chemistry and ligand design

Key Observations :

  • Halogen Position : Bromine at C5 (target compound) vs. C4 (e.g., 4-bromo-5-ethylthiophene-2-carboxylic acid) alters electronic distribution, impacting reactivity in cross-coupling reactions like Buchwald–Hartwig aminations .
  • Alkyl Group Effects : The ethyl group in the target compound provides moderate steric bulk compared to smaller methyl groups (e.g., 4-bromo-3-methylthiophene-2-carboxylic acid), influencing substrate compatibility in enzyme inhibition studies .

Derivatives with Ester and Amino Modifications

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Applications References
Methyl 3-amino-5-bromothiophene-2-carboxylate Br (C5), NH₂ (C3), COOMe (C2) C₆H₅BrNO₂S 234.08 Intermediate for antitumor agents; improved solubility
Ethyl 5-bromo-2-((tert-Boc)amino)thiophene-3-carboxylate Br (C5), NHBoc (C2), COOEt (C3) C₁₂H₁₆BrNO₄S 350.23 BOC-protected amine enables peptide coupling; CNS drug candidates
5-Bromo-2-methyl-thiophene-3-carboxylic acid ethyl ester Br (C5), Me (C2), COOEt (C3) C₈H₉BrO₂S 249.12 Esterification enhances blood-brain barrier permeability

Key Observations :

  • Ester vs. Acid : Carboxylic acid derivatives (target compound) are more reactive in amide bond formation, while esters (e.g., ethyl 5-bromo-2-methyl-thiophene-3-carboxylate) offer better lipophilicity for CNS-targeting drugs .
  • Amino Functionalization: Amino-substituted derivatives (e.g., methyl 3-amino-5-bromothiophene-2-carboxylate) are critical for synthesizing kinase inhibitors, leveraging hydrogen-bonding interactions .

Complex Heterocyclic Analogues

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Applications References
4-Bromo-3-(carboxymethoxy)-5-phenylthiophene-2-carboxylic acid Br (C4), OCH₂COOH (C3), Ph (C5), COOH (C2) C₁₃H₉BrO₅S 365.18 Chelating agents for metal catalysis
Ethyl 3-bromo-4-cyano-5-[(ethoxycarbonyl)methylsulfanyl]thiophene-2-carboxylate Br (C3), CN (C4), SCH₂COOEt (C5), COOEt (C2) C₁₂H₁₃BrN₂O₄S₂ 409.33 Precursor for thienopyrimidines with anticancer activity

Key Observations :

  • Multifunctional Substitutions: Compounds with cyano and sulfanyl groups (e.g., ethyl 3-bromo-4-cyano-thiophene-2-carboxylate) exhibit planar molecular structures, enhancing π-stacking in crystal lattices and bioactive conformations .
  • Carboxylic Acid vs. Ester : The target compound’s free carboxylic acid group facilitates coordination chemistry, unlike esterified analogues, which prioritize synthetic versatility .

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